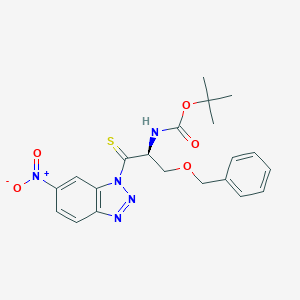
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide (BTSNB) is an organic compound that has been widely used in scientific research due to its unique properties and potential applications. BTSNB is a derivative of benzotriazole, which is a heterocyclic compound consisting of a five-membered ring with three nitrogen atoms and two carbon atoms. BTSNB is an organosulfur compound and is also known as a thiono-heterocycle. It is a highly reactive compound and can be used in a variety of synthetic reactions such as nucleophilic substitution, cyclization, and oxidation. BTSNB has been used in a variety of scientific research applications, including the synthesis of peptides, peptidomimetics, and other bioactive compounds.
Applications De Recherche Scientifique
Benzoxaboroles in Medicinal Chemistry
Benzoxaboroles as Therapeutic Agents : Benzoxaboroles are a class of boron-containing compounds that have been found to exhibit a broad spectrum of biological activities, making them attractive for various medicinal applications. The unique properties of boron, including its ability to interact reversibly with biochemical targets, have been key to the development of benzoxaboroles as potential treatments for neglected tropical diseases, among others. Studies have shown that benzoxaboroles can inhibit enzymes essential in the life cycle of fungal, protozoan, bacterial, and viral pathogens. This highlights their potential as versatile therapeutic agents in addressing a range of infectious diseases (Jacobs, Plattner, & Keenan, 2011).
Advancements in Benzoxaborole Derivatives : Recent research and patent literature reveal that benzoxaborole derivatives have been explored for their use in anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory applications. The electron-deficient nature of the boron atom in these compounds contributes to their mechanism of action, making benzoxaboroles an area of significant interest for pharmaceutical development. The versatility and ease of preparation of benzoxaboroles underscore their potential in medicinal chemistry and drug discovery (Nocentini, Supuran, & Winum, 2018).
Photocatalytic Applications
Photocatalysis with Boron-Based Compounds : (BiO)2CO3-based photocatalysts, including boron-containing compounds, have garnered attention for their applications in environmental remediation and energy conversion. These compounds have been explored for enhancing photocatalytic performance under visible light, addressing the limitations posed by their wide bandgap. Modification strategies such as doping with nonmetals and creating nanocomposites have been employed to improve their photocatalytic efficiency, demonstrating the potential of boron-based materials in environmental applications (Ni, Sun, Zhang, & Dong, 2016).
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-21(2,3)31-20(27)22-17(13-30-12-14-7-5-4-6-8-14)19(32)25-18-11-15(26(28)29)9-10-16(18)23-24-25/h4-11,17H,12-13H2,1-3H3,(H,22,27)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHTXYLWKDWEB-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472959 |
Source


|
| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | |
CAS RN |
184951-89-1 |
Source


|
| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



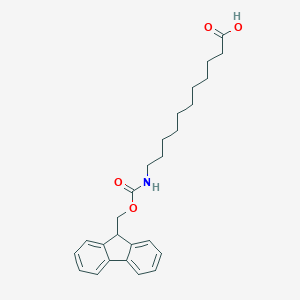
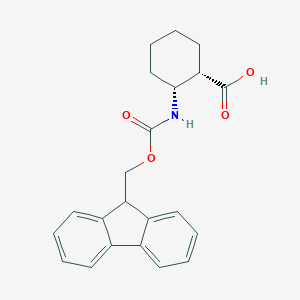
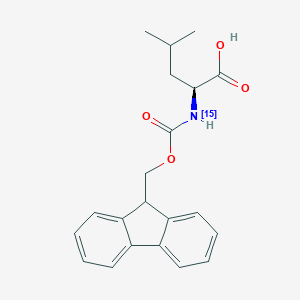



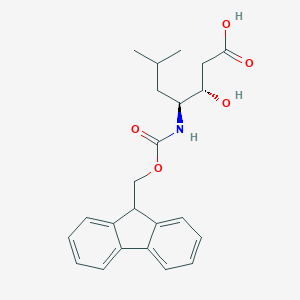
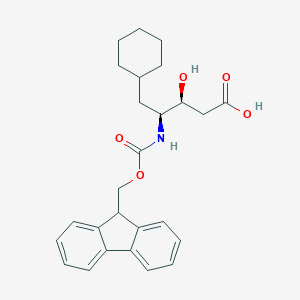



![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)